molecular formula C18H22N4O3 B11490434 ethyl 6-methyl-2-oxo-4-(1-propyl-1H-benzimidazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-2-oxo-4-(1-propyl-1H-benzimidazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11490434
M. Wt: 342.4 g/mol
InChI Key: FMGCFTILDIIOCU-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-(1-propyl-1H-benzimidazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-(1-propyl-1H-benzimidazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopropane to introduce the propyl group at the 1-position.

    Pyrimidine Ring Formation: The next step involves the cyclization of the alkylated benzimidazole with ethyl acetoacetate and urea under basic conditions to form the tetrahydropyrimidine ring.

    Esterification: Finally, the carboxylate group is introduced through esterification with ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-(1-propyl-1H-benzimidazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-(1-propyl-1H-benzimidazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-(1-propyl-1H-benzimidazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-(1-propyl-1H-benzimidazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other benzimidazole derivatives, such as:

    Mebendazole: An antiparasitic drug with a similar benzimidazole core.

    Albendazole: Another antiparasitic agent with structural similarities.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrimidine ring, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-(1-propylbenzimidazol-2-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-4-10-22-13-9-7-6-8-12(13)20-16(22)15-14(17(23)25-5-2)11(3)19-18(24)21-15/h6-9,15H,4-5,10H2,1-3H3,(H2,19,21,24)

InChI Key

FMGCFTILDIIOCU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3C(=C(NC(=O)N3)C)C(=O)OCC

Origin of Product

United States

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